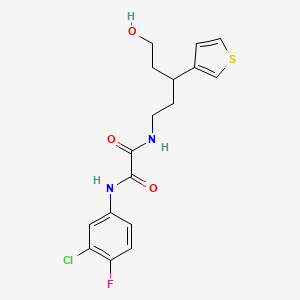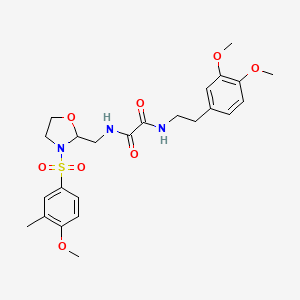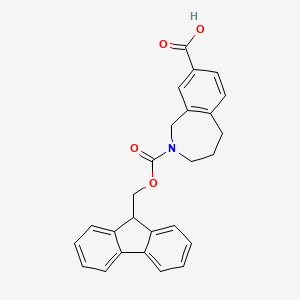
3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a heterocyclic compound. Heterocyclic compounds are broadly useful as therapeutic agents and have proven to be significant in the pathophysiology of diseases . This compound contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a yield of 90%, white powder, melting point 85–87°C, and specific NMR spectrum values have been reported .Scientific Research Applications
Anti-Cancer Agents
3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide: exhibits potential as an anti-cancer agent. Researchers have investigated its effects on cancer cell lines, particularly in suppressing oncogenic pathways. Cellular activity has been demonstrated through the downregulation of specific proteins, such as c-Myc, which plays a crucial role in cancer progression .
Kinase Inhibitors
The compound shows significant activity against certain kinases. For instance, it affects p70S6Kβ, a kinase featuring an equivalent cysteine. Although it did not exhibit the expected inhibitory potency on MPS1 (a target kinase), its interaction with p70S6Kβ opens up possibilities for kinase-targeted therapies .
Organic Synthesis Building Blocks
This compound: is a valuable building block in organic synthesis. While protocols for functionalizing alkyl boronic esters are well-established, protodeboronation (removing the boron moiety) remains less explored. Recent research reports catalytic protodeboronation of alkyl boronic esters using a radical approach, including this compound .
Hydromethylation Reactions
The compound contributes to formal anti-Markovnikov alkene hydromethylation. When paired with a Matteson–CH2– homologation, it enables the addition of a methyl group to alkenes in an anti-Markovnikov manner. This transformation is valuable but previously unknown .
Total Synthesis of Natural Products
Researchers have employed the protodeboronation of this compound in the formal total synthesis of specific natural products. Notably, it played a role in the synthesis of d-®-coniceine and indolizidine 209B .
Drug Discovery and Medicinal Chemistry
Given its unique structure and reactivity, This compound could be explored further in drug discovery and medicinal chemistry. Its potential as a scaffold for novel compounds warrants investigation .
Mechanism of Action
While the specific mechanism of action for “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is not mentioned in the available data, compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
properties
IUPAC Name |
3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVABXIBFURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)
![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)
![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)
![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)



![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)


![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)